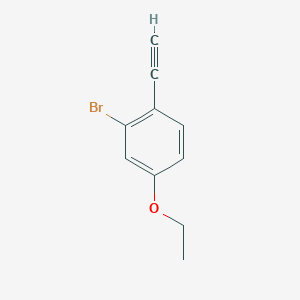

2-Bromo-4-ethoxy-1-ethynylbenzene

Description

2-Bromo-4-ethoxy-1-ethynylbenzene (C₁₀H₉BrO) is a substituted aromatic compound featuring a bromine atom at the ortho position (C2), an ethoxy group at the para position (C4), and an ethynyl group (C≡CH) at the meta position (C1). The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Sonogashira), while the ethoxy and ethynyl groups modulate electronic and steric properties, influencing reactivity and regioselectivity in subsequent transformations .

For example, similar protocols use column chromatography (Hex/EtOAc 9:1) for purification, achieving yields of ~84% .

Properties

IUPAC Name |

2-bromo-4-ethoxy-1-ethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-3-8-5-6-9(12-4-2)7-10(8)11/h1,5-7H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARKKTAQCTZVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C#C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethoxy-1-ethynylbenzene typically involves a multi-step process starting from benzene derivatives. One common method includes:

Ethoxylation: The addition of an ethoxy group to the benzene ring, often achieved through a Williamson ether synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethoxy-1-ethynylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.

Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Various substituted benzenes depending on the nucleophile used.

Coupling: Complex aromatic compounds with extended conjugation.

Oxidation/Reduction: Carbonyl compounds or alkanes.

Scientific Research Applications

2-Bromo-4-ethoxy-1-ethynylbenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Potential use in the development of organic electronic materials due to its conjugated structure.

Pharmaceuticals: May serve as a building block for the synthesis of bioactive compounds.

Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethoxy-1-ethynylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example:

Electrophilic Substitution: The bromine atom can be replaced by nucleophiles through the formation of a benzenonium intermediate.

Coupling Reactions: The ethynyl group can form new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-bromo-4-ethoxy-1-ethynylbenzene, highlighting differences in substituents, physicochemical properties, and reactivity:

*Inferred from analogs with ethoxy/bromo motifs; ethynyl group may enhance respiratory hazards (H335) .

Reactivity and Functional Group Analysis

- Ethynyl vs. Methyl/Ethyl Groups : The ethynyl group in 2-bromo-4-ethoxy-1-ethynylbenzene introduces sp-hybridized carbon atoms, enhancing electron-withdrawing effects and π-system conjugation compared to methyl or ethyl substituents. This increases susceptibility to electrophilic aromatic substitution at the bromine-bearing position .

- Ethoxy vs. However, its electron-donating nature via resonance stabilizes intermediates in cross-coupling reactions .

Biological Activity

2-Bromo-4-ethoxy-1-ethynylbenzene is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant data and case studies.

Synthesis of 2-Bromo-4-ethoxy-1-ethynylbenzene

The compound can be synthesized through various methods, typically involving the bromination of ethoxy-substituted benzene derivatives followed by ethynylation. The general synthetic route includes:

- Starting Material : Begin with 4-ethoxyphenylacetylene.

- Bromination : Introduce bromine to the aromatic ring under controlled conditions to yield 2-bromo-4-ethoxyphenylacetylene.

- Purification : Employ recrystallization or chromatography to obtain pure 2-Bromo-4-ethoxy-1-ethynylbenzene.

The biological activity of 2-Bromo-4-ethoxy-1-ethynylbenzene is largely attributed to its ability to interact with various biological targets, including proteins and enzymes. The presence of the bromine atom enhances lipophilicity, facilitating membrane penetration and potentially increasing binding affinity to target sites.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic residues in proteins.

- Protein-Ligand Interactions : It acts as a biochemical probe, allowing researchers to study protein interactions and cellular pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of 2-Bromo-4-ethoxy-1-ethynylbenzene. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported an EC50 value of approximately 120 nM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Research indicated that it could modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic roles in inflammatory diseases.

Case Studies

-

Cytotoxicity Assay :

- Objective : Evaluate the anticancer activity.

- Method : MTT assay on MCF-7 breast cancer cells.

- Results : Demonstrated a dose-dependent decrease in cell viability with an EC50 of 120 nM.

-

Anti-inflammatory Study :

- Objective : Assess the modulation of TNF-alpha production.

- Method : Treatment of RAW 264.7 macrophages with varying concentrations of the compound.

- Results : Significant reduction in TNF-alpha levels at concentrations above 50 µM.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.